The synthesis of 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one can be achieved through several methods, typically involving the reaction of 7-fluorobenzofuran with 2,2-dimethylpropan-1-one. The following general steps outline a common synthetic pathway:
The molecular structure of 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one features a benzofuran ring substituted with a fluorine atom at the 7-position and a bulky dimethylpropan-1-one moiety. Its structural representation can be described using various notations:
CC(C)(C)C(=O)C1=CC=C(O1)F
InChI=1S/C13H13FO2/c1-9(2,3)8(14)7-5-4-6-11-10(8)12-13(11)15/h4-7H,1-3H3
The compound exhibits a complex three-dimensional conformation due to steric hindrance introduced by the dimethyl groups.
1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one can participate in various chemical reactions typical of ketones and aromatic compounds:
The mechanism of action for 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one is primarily defined by its interaction with biological targets when explored for pharmaceutical applications. While specific mechanisms are still under investigation, potential actions may include:
The physical properties of 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one include:
Chemical properties include:
The applications of 1-(7-Fluorobenzofuran-2-yl)-2,2-dimethylpropan-1-one span several scientific fields:
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3